molecular formula C34H20N2S8 B14218345 4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine CAS No. 568572-56-5

4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine

Cat. No.: B14218345
CAS No.: 568572-56-5
M. Wt: 713.1 g/mol
InChI Key: NIKANBTUSUQIGS-UHFFFAOYSA-N
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Description

4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine is a complex organic compound characterized by multiple thiophene and pyridine rings connected through disulfide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine typically involves multiple steps, starting with the preparation of intermediate thiophene and pyridine derivatives. The key steps include:

    Formation of Thiophene Derivatives: Thiophene derivatives are synthesized through various methods such as the Paal-Knorr synthesis or the Gewald reaction.

    Coupling Reactions: The thiophene rings are coupled using palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Stille coupling.

    Disulfide Linkage Formation: The disulfide bonds are introduced through oxidative coupling reactions using reagents like iodine or hydrogen peroxide.

    Final Assembly: The pyridine rings are incorporated through additional coupling reactions, and the final compound is purified using chromatographic techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for efficient coupling reactions and large-scale chromatographic systems for purification.

Chemical Reactions Analysis

Types of Reactions

4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.

    Substitution: The thiophene and pyridine rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Functionalized thiophene or pyridine derivatives.

Scientific Research Applications

4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine has several scientific research applications:

    Materials Science: Used in the development of conductive polymers and organic semiconductors due to its conjugated system.

    Chemistry: Serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine depends on its specific application. In biological systems, it may interact with cellular components through its thiophene and pyridine rings, potentially disrupting cellular processes or signaling pathways. The disulfide linkages may also play a role in redox reactions within cells, contributing to its bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,2’-bithiophene and 2,5-dibromothiophene share structural similarities.

    Pyridine Derivatives: Compounds like 4,4’-bipyridine and 2,2’-bipyridine are structurally related.

Uniqueness

4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine is unique due to its multiple thiophene and pyridine rings connected through disulfide linkages, which confer distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.

Properties

CAS No.

568572-56-5

Molecular Formula

C34H20N2S8

Molecular Weight

713.1 g/mol

IUPAC Name

4-[5-[5-[5-[[5-[5-(5-pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine

InChI

InChI=1S/C34H20N2S8/c1-3-25(37-23(1)21-13-17-35-18-14-21)27-5-7-29(39-27)31-9-11-33(41-31)43-44-34-12-10-32(42-34)30-8-6-28(40-30)26-4-2-24(38-26)22-15-19-36-20-16-22/h1-20H

InChI Key

NIKANBTUSUQIGS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)SSC5=CC=C(S5)C6=CC=C(S6)C7=CC=C(S7)C8=CC=NC=C8

Origin of Product

United States

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